Cas no 156139-85-4 (1,1'-Bicyclohexyl,4-pentyl-4'-(1E)-1-propen-1-yl-, (trans,trans)-)

1,1'-Bicyclohexyl,4-pentyl-4'-(1E)-1-propen-1-yl-, (trans,trans)- structure
156139-85-4 structure
Product Name:1,1'-Bicyclohexyl,4-pentyl-4'-(1E)-1-propen-1-yl-, (trans,trans)-
CAS No:156139-85-4
MF:C20H36
MW:276.499846458435
CID:107279
PubChem ID:20594578
Update Time:2025-04-18

1,1'-Bicyclohexyl,4-pentyl-4'-(1E)-1-propen-1-yl-, (trans,trans)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Bicyclohexyl,4-pentyl-4'-(1E)-1-propen-1-yl-, (trans,trans)-
    • 1-pentyl-4-[4-[(E)-prop-1-enyl]cyclohexyl]cyclohexane
    • trans,trans-4'-Pentyl-4-propenyl-bicyclohexyl
    • TRANS,TRANS-4''-PENTYL-4-PROPENYL-BICYCLOHEXYL
    • 4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)
    • 156139-85-4
    • TRANS,TRANS-4-PENTYL-4-PROPENYL-BICYCLOHEXYL
    • DTXSID10608995
    • Inchi: 1S/C20H36/c1-3-5-6-8-18-11-15-20(16-12-18)19-13-9-17(7-4-2)10-14-19/h4,7,17-20H,3,5-6,8-16H2,1-2H3/b7-4+
    • InChI Key: ULZKWMBZCQZGMN-QPJJXVBHSA-N
    • SMILES: C1(CCC(CCCCC)CC1)C1CCC(/C=C/C)CC1

Computed Properties

  • Exact Mass: 276.28200
  • Monoisotopic Mass: 276.282
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0A^2
  • XLogP3: 8.7

Experimental Properties

  • PSA: 0.00000
  • LogP: 6.75560
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